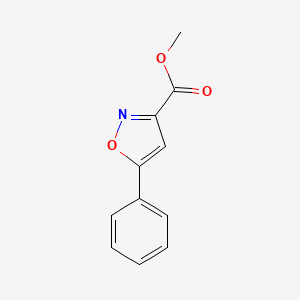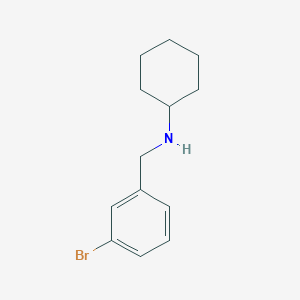![molecular formula C9H7NO3 B1268731 Ácido 2-(benzo[d]oxazol-2-il)acético CAS No. 78756-98-6](/img/structure/B1268731.png)
Ácido 2-(benzo[d]oxazol-2-il)acético
Descripción general
Descripción
2-(Benzo[d]oxazol-2-yl)acetic acid (2-BOAA) is a carboxylic acid that has a wide range of applications in the scientific and medical fields. It has been studied extensively for its potential as a therapeutic agent and has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Síntesis de Imidazoles Sustituidos
Este compuesto se ha utilizado en la síntesis de imidazoles sustituidos. Se ha desarrollado una nueva ruta sintética para cuatro imidazoles sustituidos a partir de 2-((4-aril(tienil)-5H-1,2,3-ditiazol-5-ilideno)amino)fenoles fácilmente disponibles. Las benzo[d]oxazol-2-il(aril(tienil))metaniminas se demostraron como intermediarios clave en su síntesis .
Agentes Antiinflamatorios
Los derivados de benzoxazol 2-sustituidos sintetizados a partir de 2-(benzo[d]oxazol-2-il)anilina han mostrado una potente eficacia antiinflamatoria. Los estudios antiinflamatorios in vitro demostraron que algunos de estos compuestos mostraron una buena eficacia con un porcentaje de inhibición del 74,26±1,04, 80,16±0,24 y 70,24±0,68 para la actividad de estabilización de la membrana 80,19±0,05, 85,30±1,04 y 75,68±1,28 en relación con la eficacia inhibitoria de la proteinasa a una concentración de 100 μg/mL .
Actividad Anticancerígena
Los 2-aril 5-hidroxi benzo[d]oxazoles, sintetizados en una sola olla a partir de un precursor orto-disustituido y aminofenoles con tolueno como disolvente y dióxido de manganeso como oxidante, se evaluaron contra 5 líneas celulares cancerosas, así como células no cancerosas, y la mayoría de ellas mostraron una buena actividad anticancerígena .
Estudios de Acoplamiento Molecular
Se realizaron estudios in silico de acoplamiento molecular para predecir la afinidad de unión de los derivados de benzoxazol sintetizados con la proteína prostaglandina H2 sintasa (PGHS) y la enzima tripsina. El análisis de acoplamiento molecular mostró que algunos compuestos poseen una buena afinidad de unión hacia la proteína PGHS con una puntuación de acoplamiento de -9,4 y -9,3 kcal/mol respectivamente .
Direcciones Futuras
The future directions for research on 2-(Benzo[d]oxazol-2-yl)acetic acid could involve exploring its potential applications in various fields, given the wide range of pharmacological activities exhibited by benzoxazole derivatives . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.
Mecanismo De Acción
Target of Action
The primary targets of 2-(Benzo[d]oxazol-2-yl)acetic acid are prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These proteins play a crucial role in the inflammatory response. PGHS, also known as cyclooxygenase, is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane. Trypsin is a serine protease that plays a role in numerous biological processes, including inflammation and digestion .
Mode of Action
2-(Benzo[d]oxazol-2-yl)acetic acid interacts with its targets, PGHS protein and trypsin enzyme, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to a decrease in the production of pro-inflammatory mediators .
Biochemical Pathways
The inhibition of PGHS and trypsin by 2-(Benzo[d]oxazol-2-yl)acetic acid affects the arachidonic acid pathway, which is involved in the inflammatory response . By inhibiting the activity of PGHS, the conversion of arachidonic acid to prostaglandins is reduced, leading to a decrease in inflammation .
Result of Action
The result of the action of 2-(Benzo[d]oxazol-2-yl)acetic acid is a reduction in inflammation. In vitro anti-inflammatory studies showed that similar compounds have good efficacy, with percentage inhibition comparable to that of standard anti-inflammatory drugs .
Action Environment
The action of 2-(Benzo[d]oxazol-2-yl)acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs could affect the metabolism of 2-(Benzo[d]oxazol-2-yl)acetic acid, particularly if they are substrates or inhibitors of the same enzymes .
Análisis Bioquímico
Biochemical Properties
2-(Benzo[d]oxazol-2-yl)acetic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with prostaglandin H2 synthase and trypsin enzyme, exhibiting significant binding affinity . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate the enzyme’s activity. Additionally, 2-(Benzo[d]oxazol-2-yl)acetic acid has been found to inhibit the activity of certain enzymes, thereby affecting various metabolic pathways .
Cellular Effects
The effects of 2-(Benzo[d]oxazol-2-yl)acetic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can protect cells from apoptosis induced by amyloid-beta peptides, a hallmark of neurodegenerative diseases . It achieves this by reducing the hyperphosphorylation of tau protein and decreasing the expression of receptor for advanced glycation end-products, beta-site amyloid precursor protein-cleaving enzyme 1, inducible nitric oxide synthase, and Bcl-2-associated X protein/B-cell lymphoma 2 via the Akt/GSK-3β/NF-κB signaling pathway . These effects highlight the potential of 2-(Benzo[d]oxazol-2-yl)acetic acid in therapeutic applications for neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 2-(Benzo[d]oxazol-2-yl)acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with prostaglandin H2 synthase and trypsin enzyme involves the formation of stable complexes through hydrogen bonding and hydrophobic interactions . These interactions result in the modulation of enzyme activity, which in turn affects various biochemical pathways. Additionally, 2-(Benzo[d]oxazol-2-yl)acetic acid has been shown to inhibit the activity of certain enzymes, leading to alterations in metabolic flux and metabolite levels .
Temporal Effects in Laboratory Settings
The effects of 2-(Benzo[d]oxazol-2-yl)acetic acid in laboratory settings change over time, influenced by factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that 2-(Benzo[d]oxazol-2-yl)acetic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These findings underscore the importance of considering temporal effects when using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 2-(Benzo[d]oxazol-2-yl)acetic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the need for careful dosage optimization in therapeutic applications of 2-(Benzo[d]oxazol-2-yl)acetic acid.
Metabolic Pathways
2-(Benzo[d]oxazol-2-yl)acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolic flux and metabolite levels . For instance, the compound’s interaction with prostaglandin H2 synthase and trypsin enzyme results in the modulation of metabolic pathways related to inflammation and protein degradation . These interactions underscore the compound’s potential in modulating metabolic processes for therapeutic purposes.
Transport and Distribution
The transport and distribution of 2-(Benzo[d]oxazol-2-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It interacts with binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are crucial for the compound’s biological activity, as they determine its availability and concentration at target sites.
Subcellular Localization
The subcellular localization of 2-(Benzo[d]oxazol-2-yl)acetic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . These findings highlight the importance of subcellular localization in determining the compound’s biological activity and therapeutic potential.
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRAQUVISUIUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359266 | |
| Record name | 2-(benzo[d]oxazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78756-98-6 | |
| Record name | 2-(benzo[d]oxazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-Benzoxazol-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)

![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)



![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)
![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)

![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)
